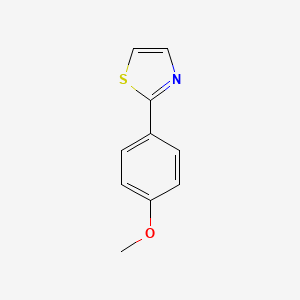

2-(4-methoxyphenyl)thiazole

概要

説明

2-(4-methoxyphenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 4-methoxyphenyl group attached to the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between 4-methoxybenzaldehyde and thioamide in the presence of a base such as potassium carbonate can yield the desired thiazole compound . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be fine-tuned to minimize by-products and improve the overall sustainability of the process .

化学反応の分析

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution preferentially at the C-2 and C-5 positions due to electron-rich regions. Key reactions include:

Halogenation

-

Chlorination : Reaction with Cl₂ in acetic acid yields 5-chloro-2-(4-methoxyphenyl)thiazole[^8^].

-

Bromination : Using N-bromosuccinimide (NBS) in DMF introduces bromine at C-5[^9^].

| Reagent | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂ (AcOH) | C-5 | 5-Chloro-2-(4-methoxyphenyl)thiazole | 78% | |

| NBS (DMF) | C-5 | 5-Bromo-2-(4-methoxyphenyl)thiazole | 82% |

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the para position of the methoxyphenyl group, forming 2-(4-methoxy-3-nitrophenyl)thiazole[^4^].

Nucleophilic Substitution and Cyclization

The thiazole’s C-2 position is susceptible to nucleophilic attack, enabling cyclization and functionalization:

Phenacyl Bromide Cyclization

Reaction with phenacyl bromide in acidic buffer generates 2-arylidenehydrazinyl-4-(4-methoxyphenyl)thiazoles (Table 1)[^2^].

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiosemicarbazone intermediate | Phenacyl bromide, pH 4.5 | 2-(3,4-Dichlorobenzylidene)-4-(4-methoxyphenyl)thiazole | 68% |

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 6 min) of o-aminothiophenol and 4-methoxybenzaldehyde produces 2-(4-methoxyphenyl)benzothiazole in 85% yield[^4^].

Condensation and Schiff Base Formation

The amino group in derivatives participates in condensation reactions:

Thioamide Cyclocondensation

α-Oxothioamides react with α-bromoketones (e.g., phenacyl bromide) to form 2-acyl-4-(4-methoxyphenyl)thiazoles in >90% yield[^3^].

Oxidation

-

Thiazole Ring Oxidation : Hydrogen peroxide oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, though yields are moderate (50–60%)[^5^].

-

Methoxy Group Demethylation : BBr₃ in DCM removes the methoxy group, yielding 2-(4-hydroxyphenyl)thiazole[^9^].

Reduction

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted derivatives to amines[^4^].

Biological Activity-Informed Modifications

Structural modifications correlate with enhanced bioactivity:

Anticancer Derivatives

5-(2′-Indolyl)thiazoles with 4-methoxyphenyl groups exhibit cytotoxicity (IC₅₀ = 0.8–1.2 μM against MCF-7 cells)[^6^].

Anticonvulsant Analogues

4-Methoxyphenyl-thiazole hybrids with pyrrolidin-2-one show ED₅₀ = 18 mg/kg in PTZ-induced seizure models[^9^].

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution : Directed by the methoxy group’s electron-donating effect[^4^].

-

Cyclization Pathways : Acidic conditions promote thiazole ring closure via intramolecular nucleophilic attack[^2^][^3^].

-

Steric and Electronic Effects : Bulkier substituents at C-2 reduce reactivity in substitution reactions[^8^].

科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, including 2-(4-methoxyphenyl)thiazole, exhibit significant antimicrobial properties. Research indicates that these compounds can effectively combat various bacterial and fungal strains. For instance, studies have shown that thiazole derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 100-400 | |

| This compound | S. aureus | 50-100 | |

| Thiazole Derivative A | P. aeruginosa | 25-50 |

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds derived from this compound have shown promising results in inhibiting the growth of various cancer cell lines, including lung adenocarcinoma and glioblastoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

In a study by Evren et al., novel thiazole derivatives were synthesized and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One compound demonstrated an IC50 value of 23.30 ± 0.35 µM, indicating strong selectivity against cancer cells compared to normal cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 23.30 ± 0.35 | |

| Thiazole Derivative B | U251 (Glioblastoma) | <30 |

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those containing the methoxyphenyl group. These compounds have shown efficacy in various seizure models, suggesting their potential as therapeutic agents for epilepsy .

Case Study: Anticonvulsant Activity

Research has indicated that certain thiazoles can provide significant protection in seizure models, with some analogues exhibiting median effective doses lower than traditional anticonvulsants like ethosuximide .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

| Compound Name | Model Used | Median Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| Thiazole A | MES | <20 | |

| Thiazole B | scPTZ | Similar to sodium valproate |

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiazoles have been investigated for their anti-inflammatory, antioxidant, and antidiabetic activities. For instance, derivatives have demonstrated significant antioxidant capabilities through free radical scavenging assays .

Table 4: Other Biological Activities of Thiazole Derivatives

作用機序

The mechanism of action of 2-(4-methoxyphenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound may also modulate signaling pathways involved in cell growth and apoptosis, contributing to its potential anticancer effects .

類似化合物との比較

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 5-(4-Methoxyphenyl)-1H-indoles

- 5-(4-Methoxyphenyl)-1H-imidazoles

Comparison

2-(4-methoxyphenyl)thiazole is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions compared to similar compounds that may lack one of these heteroatoms. Additionally, the methoxyphenyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

生物活性

2-(4-Methoxyphenyl)thiazole is a compound belonging to the thiazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antidiabetic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of this compound consists of a thiazole ring substituted with a 4-methoxyphenyl group. This configuration contributes to its unique chemical properties and biological activities. The thiazole moiety is known for its role in medicinal chemistry, particularly in drug development.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that this compound derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial activity was assessed through inhibition zone measurements, confirming the efficacy of these compounds as potential antibacterial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation focused on the antiproliferative effects of thiazole derivatives against prostate cancer cells, revealing that modifications in the molecular structure could enhance their potency. Specifically, compounds derived from this scaffold demonstrated IC50 values ranging from low micromolar to nanomolar concentrations, indicating strong anticancer activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Target Cancer Type | IC50 (μM) |

|---|---|---|

| This compound | Prostate Cancer | 0.7 - 1.0 |

| Arylidenehydrazinyl-4-methoxyphenyl | Melanoma | Low nM |

| SMART Compounds | Various | Low nM |

3. Antidiabetic Activity

Another significant area of research involves the antidiabetic properties of thiazole derivatives. A study highlighted the ability of certain thiazoles to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The lead compound from this investigation exhibited an IC50 value of approximately 5.75 μM, demonstrating promising antidiabetic potential . Additionally, these compounds showed antioxidant activity, which is beneficial in managing diabetes-related complications.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Mechanism : Thiazoles have been shown to inhibit tubulin polymerization, which is critical for cancer cell division and proliferation.

- Antidiabetic Mechanism : The inhibition of α-amylase by thiazoles reduces glucose absorption, aiding in blood sugar regulation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antibacterial activity of thiazole-coated magnetic nanoparticles demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria. The results indicated that these nanoparticles could effectively target bacterial infections .

- Anticancer Research : In a series of experiments involving thiazole derivatives against melanoma and prostate cancer cells, researchers observed that structural modifications led to enhanced antiproliferative effects compared to earlier compounds derived from similar scaffolds .

特性

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPLPGGILHNNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461576 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27088-84-2 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。